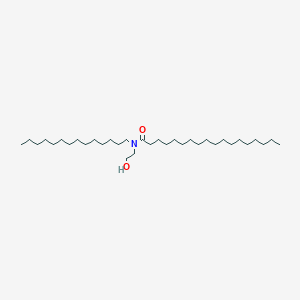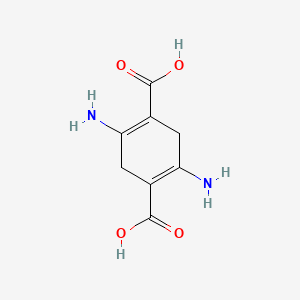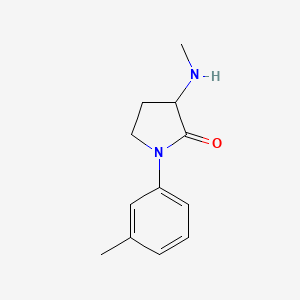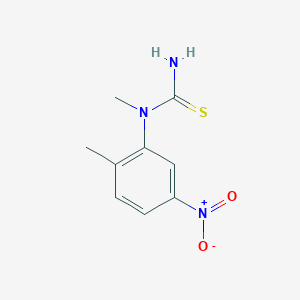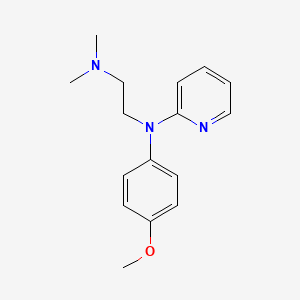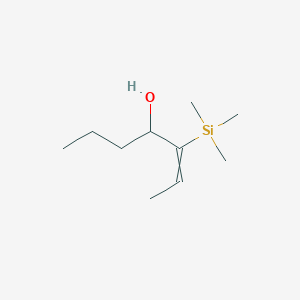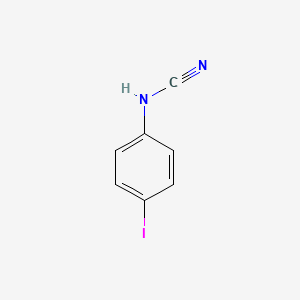
(4-Iodophenyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodophenyl)cyanamide is an organic compound with the molecular formula C7H5IN2 It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a cyanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)cyanamide typically involves the reaction of 4-iodoaniline with cyanogen bromide. The reaction is carried out in a solvent mixture of diethyl ether and tetrahydrofuran at low temperatures (around 0°C) to ensure the stability of the reactants and the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and controlled environments ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (4-Iodophenyl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The cyanamide group can be oxidized or reduced under specific conditions to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include substituted phenyl cyanamides, amines, and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
(4-Iodophenyl)cyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Iodophenyl)cyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparación Con Compuestos Similares
- (4-Bromophenyl)cyanamide
- (4-Chlorophenyl)cyanamide
- (4-Fluorophenyl)cyanamide
Comparison: (4-Iodophenyl)cyanamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs.
Propiedades
Número CAS |
352020-08-7 |
|---|---|
Fórmula molecular |
C7H5IN2 |
Peso molecular |
244.03 g/mol |
Nombre IUPAC |
(4-iodophenyl)cyanamide |
InChI |
InChI=1S/C7H5IN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H |
Clave InChI |
HPULLYOFQKQAQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


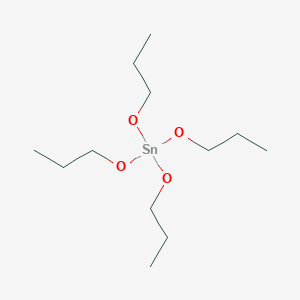
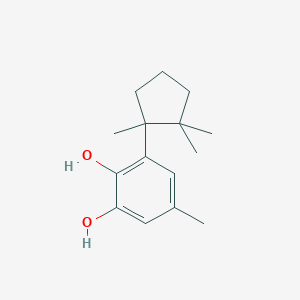
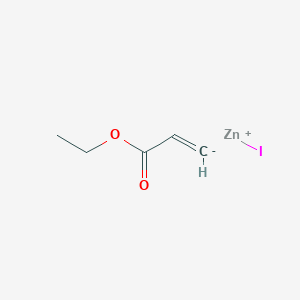
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)

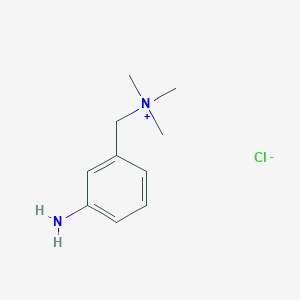
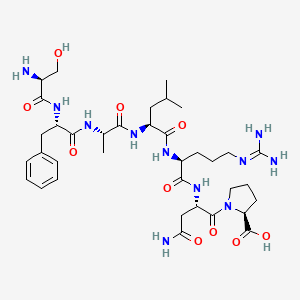
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
